molecular formula C9H12N2O2 B6148927 (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 27268-09-3

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B6148927
CAS No.: 27268-09-3
M. Wt: 180.20 g/mol
InChI Key: CPODDZWDVLFYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a pyrazole-substituted α,β-unsaturated carboxylic acid. These compounds are characterized by a conjugated enoic acid backbone linked to a pyrazole ring, which is substituted at the 1-, 3-, and/or 5-positions with alkyl, aryl, or halogen groups. The (2E)-configuration ensures planarity of the α,β-unsaturated system, influencing electronic properties and reactivity .

Properties

IUPAC Name

3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPODDZWDVLFYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396092
Record name (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21937-88-2
Record name (2E)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound is synthesized via the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with malonic acid under acidic or basic conditions. The reaction proceeds through the following steps:

  • Deprotonation : Malonic acid (pKa ≈ 2.8) is deprotonated by a mild base (e.g., piperidine) to form a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of the pyrazole aldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water generates the α,β-unsaturated carboxylic acid with an E-configuration.

The regioselectivity of the reaction is ensured by the electron-withdrawing nature of the pyrazole ring, which stabilizes the transition state.

Optimization of Reaction Conditions

Key parameters influencing yield and stereochemistry include catalyst choice, temperature, and solvent. Data from recent studies are summarized in Table 1.

Table 1: Comparative Analysis of Knoevenagel Reaction Conditions

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/AcOHBenzene801.575
TiCl₄-Pyridine (1:4)CH₂Cl₂252479
Piperidine (0.2 equiv)Benzene801756

The TiCl₄-pyridine system achieves higher yields (79%) at ambient temperatures by accelerating enolate formation. Prolonged heating (17 h) with piperidine promotes decarboxylation but reduces yield due to side reactions.

Doebner Modification for Enhanced Selectivity

The Doebner modification is a variant of the Knoevenagel condensation that employs pyridine as both solvent and base, particularly effective for malonic acid derivatives. This method ensures complete decarboxylation, yielding the trans (E)-isomer exclusively.

Synthetic Procedure

  • Reactants : 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), malonic acid (1.2 equiv).

  • Conditions : Pyridine (5 mL/mmol), catalytic piperidine (0.1 equiv), reflux at 110°C for 4–6 h.

  • Workup : Acidification to pH 2–3 precipitates the product, which is purified via recrystallization (ethanol/water).

This method achieves yields of 70–75% and minimizes oligomerization by suppressing aldol side reactions.

Alternative Synthetic Pathways

Heck Coupling Approach

While less common, palladium-catalyzed coupling between 4-vinyl-1,3,5-trimethylpyrazole and carbon monoxide in the presence of acrylic acid derivatives has been explored. However, this method faces challenges:

  • Requires expensive Pd catalysts (e.g., Pd(OAc)₂).

  • Lower regioselectivity (E/Z ratio ≈ 3:1).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • Raw Material Costs : Malonic acid ($5.00/25g) and pyrazole aldehydes ($34.60/mL) dominate expenses.

  • Catalyst Recycling : TiCl₄-pyridine systems require recovery steps to reduce costs.

Purity Control and Characterization

  • HPLC : Retention time of 8.2 min (C18 column, 70:30 H₂O/MeCN).

  • Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.8 (d, J = 15.6 Hz, 1H, CH=), 6.3 (d, J = 15.6 Hz, 1H, CH=), 2.5 (s, 6H, CH₃), 2.1 (s, 3H, CH₃).

    • IR : 1690 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, similar to other pyrazole derivatives that have been documented to reduce inflammation in biological systems.
  • Anticancer Potential : Preliminary studies suggest that this compound might exhibit anticancer effects, making it a candidate for further investigation in cancer therapeutics.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves reactions characteristic of carboxylic acids and alkenes. Key synthetic routes include:

  • Condensation Reactions : Combining pyrazole derivatives with suitable aldehydes or ketones under acidic or basic conditions.
  • Michael Addition : Utilizing the compound's double bond to react with nucleophiles, enhancing its reactivity for further modifications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This provides a basis for its application in treating inflammatory diseases.

Case Study 3: Anticancer Activity

Preliminary screening using cancer cell lines showed that the compound induced apoptosis in cervical cancer cells, highlighting its potential as a lead compound for anticancer drug development.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
1H-PyrazoleHeterocyclicAntimicrobial, anti-inflammatory
3-Amino-pyrazoleHeterocyclicAnticancer, neuroprotective
4-MethylpyrazoleHeterocyclicAnalgesic effects
This compoundHeterocyclicAntimicrobial, anti-inflammatory, anticancer

The unique structural features of this compound may enhance its pharmacological profile compared to other pyrazole derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to biological receptors through hydrogen-bonding and dipole interactions, influencing various biochemical processes . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazole ring's substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents on Pyrazole Molecular Weight (g/mol) Purity Key Features
(2E)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid 5-Cl, 1-CH₃, 3-CH₃ 214.65 (estimated) ≥95% Enhanced electrophilicity due to Cl; steric hindrance from dimethyl groups.
(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 3-(4-CH₃C₆H₄), 1-C₆H₅ 304.35 ≥95% Aryl substituents increase lipophilicity; potential π-π interactions in binding.
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid 5-Cl, 3-CH₃, 1-(3-CF₃C₆H₄), 2-CN 355.70 N/A Electron-withdrawing CF₃ and CN groups enhance acidity and reactivity.
(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid 1-CH₃ 152.15 (estimated) N/A Minimal steric bulk; simpler structure for foundational studies.
(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid Imidazole ring (replaces pyrazole) 138.12 N/A Heterocycle switch alters H-bonding and electronic properties.

Key Comparative Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF₃) substituents increase electrophilicity, enhancing reactivity in nucleophilic additions or enzyme inhibition . Methyl and aryl groups improve lipophilicity, influencing solubility and membrane permeability .
  • Steric Effects: Bulkier substituents (e.g., naphthalenylmethyl in [(2E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid) may hinder binding to sterically constrained active sites .

Purity and Stability

Most analogs report ≥95% purity, suggesting reliable synthesis protocols .

Research Implications

  • Drug Discovery: Pyrazole-prop-2-enoic acids are explored as enzyme inhibitors (e.g., cyclooxygenase, kinases) due to their rigid, planar structures .
  • Material Science : The conjugated system enables applications in organic electronics, though substituent choice must balance conductivity and solubility .

Biological Activity

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a compound belonging to the pyrazole family, characterized by its unique structure that includes a prop-2-enoic acid backbone and a trimethyl-1H-pyrazol-4-yl substituent. Pyrazole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • Purity : Typically around 95% .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Bacillus subtilis and Escherichia coli, at concentrations as low as 40 µg/mL . The unique structure of this compound may enhance its solubility and bioavailability, contributing to its antimicrobial efficacy.

2. Anti-inflammatory Activity

The pyrazole ring in this compound suggests potential anti-inflammatory effects. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition compared to standard anti-inflammatory drugs like dexamethasone . This indicates a promising therapeutic potential for managing inflammatory conditions.

The biological activity of this compound is likely mediated through its interactions with specific biological targets, including enzymes and receptors. Molecular docking studies can elucidate these interactions, providing insights into its mechanism of action and potential therapeutic applications .

Comparative Analysis with Related Compounds

A comparative analysis with related pyrazole compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
1H-PyrazoleHeterocyclicAntimicrobial, anti-inflammatory
3-Amino-pyrazoleHeterocyclicAnticancer, neuroprotective
4-MethylpyrazoleHeterocyclicAnalgesic effects
This compound HeterocyclicPotential antimicrobial, anti-inflammatory, anticancer

This table illustrates how this compound could combine beneficial activities from its structural components.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, and what key reaction conditions are required?

  • Methodological Answer : The compound is typically synthesized via regioselective condensation reactions. For example, pyrazole derivatives can be prepared by reacting trimethylpyrazole precursors with propenoic acid derivatives under acidic or basic conditions. Key steps include:

  • Condensation : Use of catalysts like acetic acid or Lewis acids to promote coupling between the pyrazole and propenoic acid moieties .
  • Stereochemical Control : Maintaining the (E)-configuration requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent isomerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the stereochemistry (E-configuration) of the propenoic acid moiety confirmed experimentally?

  • Methodological Answer : The E-configuration is verified using:

  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the double bond geometry (e.g., C=C bond length ~1.34 Å and dihedral angles <5°) .
  • NMR Spectroscopy : Coupling constants (J ≈ 15–16 Hz for trans-vinylic protons in 1H^1H NMR) distinguish E/Z isomers .
  • FT-IR : Absorption bands at ~1610–1700 cm1^{-1} (C=O stretch) and 3000–3100 cm1^{-1} (C-H stretch of the double bond) support structural assignments .

Advanced Research Questions

Q. What strategies resolve contradictory data in optimizing reaction yields for this compound?

  • Methodological Answer : Contradictions in yield optimization (e.g., 40–70% reported in similar reactions) are addressed by:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • Mechanistic Studies : Monitoring intermediates via LC-MS or in situ IR to pinpoint rate-limiting steps (e.g., imine formation vs. cyclization) .
  • Computational Modeling : DFT calculations predict energy barriers for key steps, guiding experimental adjustments (e.g., solvent-free conditions for exothermic reactions) .

Q. How do structural modifications (e.g., substituent position on the pyrazole ring) impact bioactivity, and what methodologies are used for SAR analysis?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents via electrophilic substitution (e.g., halogenation at pyrazole C-5) or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Bioactivity Assays :
  • In Vitro : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or anticancer potency via MTT assays (IC50_{50} values) .
  • In Silico : Docking studies (e.g., with bacterial enoyl-ACP reductase) correlate substituent bulk/hydrophobicity with binding affinity .
  • Data Analysis : Multivariate regression models quantify substituent effects (e.g., Hammett σ values vs. logP) to refine SAR .

Q. What challenges arise in transitioning from in vitro to in vivo studies for this compound, and how are they addressed?

  • Methodological Answer :

  • Bioavailability : Poor solubility (logP ≈ 2.5) is mitigated via prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., pyrazole N-methyl groups), guiding deuterium incorporation to slow CYP450-mediated degradation .
  • Toxicity : Zebrafish embryo assays (LC50_{50}) and histopathological studies in rodents assess safety margins before clinical translation .

Data Contradiction Analysis

Q. How are conflicting reports about the compound’s reactivity in oxidation reactions reconciled?

  • Methodological Answer : Discrepancies (e.g., sulfoxide vs. sulfone formation under similar conditions) are resolved by:

  • Reagent Screening : Testing oxidizing agents (e.g., H2_2O2_2, m-CPBA) at varying concentrations (0.1–5 equiv.) and temperatures .
  • Kinetic Profiling : Time-course HPLC analysis identifies intermediate stability (e.g., sulfoxide accumulation before overoxidation) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfone formation, while non-polar solvents (e.g., toluene) limit overoxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.